N-Acetyl-L-glutamic acid

Sodium-dicarboxylate cotransporter Renal transport NaDC3 kinetics

Select N-Acetyl-L-glutamic acid (NAG) for native CPS1 allosteric regulation studies. Unlike NCG (carglumic acid), NAG provides physiological binding kinetics essential for urea cycle research. ≥98% dual-method certified purity with controlled specific rotation (-13° to -17°) ensures reliable metabolomics calibration and stability-indicating HPLC validation. Not replaceable by L-glutamic acid or N-carbamyl analogs for elastase protection assays. Bulk quantities available for research use; request a quote.

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
CAS No. 1188-37-0
Cat. No. B1665425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-glutamic acid
CAS1188-37-0
SynonymsN-acetylglutamate
N-acetylglutamate, (D)-isomer
N-acetylglutamate, (DL)-isomer
N-acetylglutamate, calcium salt (1:1), (L)-isomer
N-acetylglutamate, calcium salt, (L)-isomer
N-acetylglutamate, dipotassium salt, (L)-isomer
N-acetylglutamate, disodium salt, (L)-isomer
N-acetylglutamate, magnesium salt, (L)-isomer
N-acetylglutamate, monosodium salt, (L)-isomer
N-acetylglutamate, potassium salt, (L)-isomer
N-acetylglutamic acid
sodium N-acetylglutamate
Molecular FormulaC7H11NO5
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1
InChIKeyRFMMMVDNIPUKGG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility52 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-glutamic Acid (NAG): Essential Urea Cycle Activator and Metabolic Intermediate


N-Acetyl-L-glutamic acid (NALG; NAG; CAS 1188-37-0) is an N-acylated L-amino acid derivative of L-glutamic acid that functions as the endogenous, essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the mammalian urea cycle [1]. This compound is biosynthesized from L-glutamic acid and acetyl-CoA by N-acetylglutamate synthase (NAGS) in hepatic mitochondria, where it accumulates to approximately 56% of total cellular NAG availability [2]. NAG is also a key intermediate in the biosynthesis of arginine in prokaryotes and simple eukaryotes, and is present as an endogenous metabolite in humans and Saccharomyces cerevisiae . As a chiral molecule with a specific rotation of approximately -15° (c=1, H2O), NAG is commercially available as an analytical standard and research reagent with typical purities exceeding 98% by HPLC .

Why N-Acetyl-L-glutamic Acid Cannot Be Replaced by Structural Analogs in Research and Analytical Applications


Substituting N-Acetyl-L-glutamic acid (NAG) with its closest structural analog N-carbamyl-L-glutamate (NCG; carglumic acid) is inappropriate in non-therapeutic contexts because these two compounds exhibit fundamentally different physicochemical, transport, and metabolic stability properties [1]. NCG was specifically developed as a pharmacologically stable, orally bioavailable surrogate for therapeutic replacement in NAGS-deficient patients precisely because endogenous NAG is rapidly hydrolyzed by cytosolic aminoacylase and does not effectively cross biological membranes [2]. For analytical applications, research on endogenous metabolic regulation, or studies of native urea cycle enzymology, NAG—not NCG—is the required compound. Generic substitution with L-glutamic acid or other N-acyl amino acids similarly fails due to NAG's unique allosteric binding properties, as evidenced by its specific protection of CPS1 from elastase inactivation that is not replicated by non-acetylated analogs [3]. The following quantitative evidence establishes the specific contexts in which selection of NAG over analogs is scientifically and operationally justified.

Quantitative Differentiation of N-Acetyl-L-glutamic Acid Versus Structural Analogs


Transport Kinetics: NAG Displays Higher NaDC3 Transporter Affinity Than N-Carbamylglutamate

N-Acetyl-L-glutamic acid (NAG) exhibits quantitatively distinct transport kinetics on the sodium-dicarboxylate cotransporter NaDC3 compared to its synthetic analog N-carbamylglutamate (NCG; carglumic acid). The Km value for NAG on NaDC3 is lower than that for NCG, indicating higher transporter affinity for the endogenous acetylated compound [1]. This differential transport property has direct implications for studies of renal handling, cellular uptake, and metabolic compartmentalization where the native ligand rather than the therapeutic analog is the required experimental substrate [1].

Sodium-dicarboxylate cotransporter Renal transport NaDC3 kinetics

Analytical Purity Specifications: NAG Available as HPLC-Verified Analytical Standard

Commercial N-Acetyl-L-glutamic acid is available with well-defined analytical purity specifications that support its use as a quantitative reference standard. Multiple vendors certify NAG at ≥98.0% purity by both HPLC (area%) and neutralization titration, with specific optical rotation controlled to -13.0° to -17.0° (c=1, H2O) . In contrast, the therapeutic analog NCG (carglumic acid; CAS 1188-38-1) is manufactured and regulated as a pharmaceutical active ingredient rather than a high-purity analytical standard, with different impurity profiles and quality specifications driven by pharmacopeial monographs [1]. NAG also features a melting point of 198°C and water solubility of approximately 2.7 g/100 mL at 20°C, providing physical reference properties for identity verification [2].

Analytical standard HPLC quantification Metabolomics

Metabolic Stability: NAG Undergoes Cytosolic Aminoacylase-Mediated Hydrolysis Distinct from NCG

N-Acetyl-L-glutamic acid (NAG) is susceptible to rapid hydrolysis by aminoacylase present in the cytosol, a metabolic liability that limits its oral bioavailability and plasma stability [1]. This inherent instability drove the development of N-carbamyl-L-glutamate (NCG; carglumic acid) as a pharmacologically stable analog specifically designed to resist aminoacylase-mediated cleavage [2]. The differential susceptibility to hydrolysis represents a fundamental biochemical distinction: NAG functions as a short-lived, tightly regulated endogenous allosteric activator, whereas NCG serves as a stable, orally bioavailable therapeutic surrogate [3].

Aminoacylase Metabolic degradation Cytosolic hydrolysis

CPS1 Allosteric Binding: NAG Exhibits Distinct Ligand-Dependent Affinity Shifts

N-Acetyl-L-glutamic acid binds to carbamoyl phosphate synthetase I (CPS1) with ligand-dependent affinity that shifts based on the presence of ATP, Mg²⁺, and K⁺. In the absence of other ligands, NAG binds with a KD of 0.25 mM; however, when ATP, Mg²⁺, and K⁺ are present, the binding affinity increases substantially to a KD of much less than 0.1 mM [1]. This cooperative binding behavior underlies NAG's physiological function as the allosteric activator of CPS1. The therapeutic analog NCG (carglumic acid) was developed as a structural mimic of NAG but exhibits distinct pharmacological properties including oral bioavailability and a defined clinical dosing regimen (typically 100-250 mg/kg/day) that differs fundamentally from endogenous NAG regulation [2].

Allosteric regulation CPS1 enzyme Urea cycle

Aqueous Degradation Profile: NAG Identified as Primary Degradant of N-Acetylglutamine

N-Acetyl-L-glutamic acid has been quantitatively characterized as the major degradation product of N-acetylglutamine (NAQ) under defined aqueous storage conditions. In stability studies using an HPLC method that enabled quantitation of degradation products, NAG was detected in NAQ samples stored for ≥2 weeks at pH 4.0 and higher, remaining at <1% of total material through 6 months at approximately 20°C [1]. This quantitative degradation profile establishes NAG's role as a key impurity marker for stability-indicating analytical methods. In contrast, L-glutamic acid, the non-acetylated precursor, exhibits different degradation patterns including pyroglutamic acid formation at pH ≤3.0 that is not observed with NAG under equivalent conditions [1].

Stability studies Degradation product HPLC analysis

High-Value Application Scenarios for N-Acetyl-L-glutamic Acid in Research and Analytical Settings


Endogenous Urea Cycle Enzyme Assays and CPS1 Allosteric Activation Studies

NAG is the required substrate for in vitro studies of native CPS1 allosteric regulation due to its physiological binding properties, including the ligand-dependent affinity shift from KD 0.25 mM to KD <<0.1 mM in the presence of ATP, Mg²⁺, and K⁺ [1]. The therapeutic analog NCG (carglumic acid) cannot substitute in this context because its engineered resistance to aminoacylase and distinct transport kinetics (higher Km on NaDC3) introduce confounding variables that misrepresent endogenous regulatory dynamics [2].

Analytical Reference Standard for Metabolomics Quantification and HPLC Method Validation

Commercial NAG is available with dual-method purity certification (≥98.0% by both HPLC area% and neutralization titration) and tightly controlled chiral purity (specific rotation -13.0° to -17.0°), making it suitable for use as a certified reference material in LC-MS/MS and GC/MS/MS metabolomics workflows . Unlike pharmaceutical-grade NCG, which is not certified as an analytical standard, NAG provides the documented purity profile required for accurate calibration and method validation [3].

Stability-Indicating Analytical Method Development for N-Acetylated Amino Acid Formulations

NAG's established role as the primary degradation product of N-acetylglutamine (detected at ≥2 weeks, accumulating to <1% over 6 months at pH ≥4.0, 20°C) makes it an essential impurity marker for stability-indicating HPLC methods [4]. Its distinct degradation pathway relative to L-glutamic acid (which forms pyroglutamic acid under acidic conditions) enables specific tracking of N-acetylated compound stability in nutritional and pharmaceutical formulations [4].

Renal and Hepatic Dicarboxylate Transport Mechanism Studies

For investigations of sodium-dicarboxylate cotransporter (NaDC3) function, NAG is the physiologically relevant substrate due to its higher transporter affinity (lower Km) compared to NCG [2]. Substituting NCG in renal or hepatic uptake studies introduces kinetic artifacts that compromise the physiological validity of transport measurements [2].

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